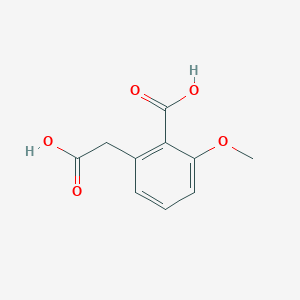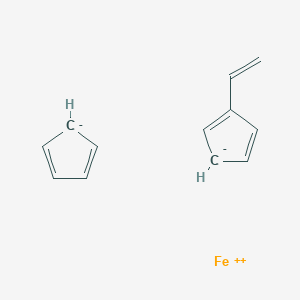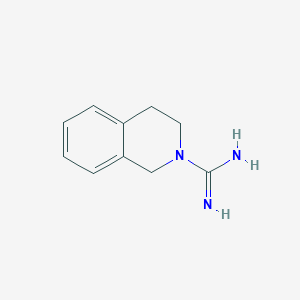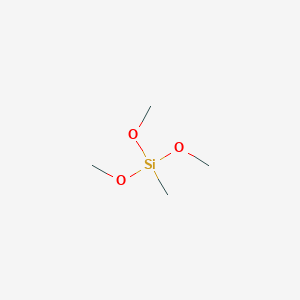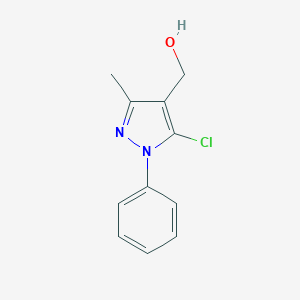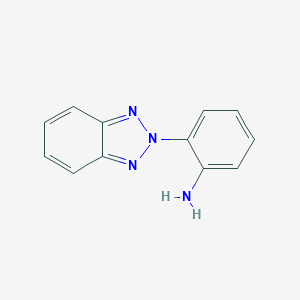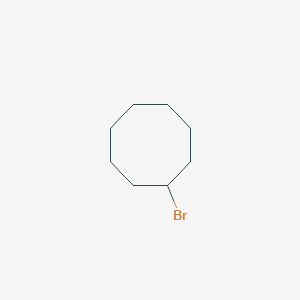
ブロモシクロオクタン
説明
Bromocyclooctane is a brominated cyclic compound with potential applications in various fields, including material science and organic synthesis. Its structural uniqueness allows for diverse chemical reactions and properties that are of interest in research and industrial applications.
Synthesis Analysis
The synthesis of Bromocyclooctane involves regiospecific bromination reactions. For example, the bromination of tricyclo[4.3.1.12,5]undecane resulted in the exclusive formation of the 1-bromo derivative, showcasing the high reactivity of the 1- over the 2-carbon atom in a carbocation reaction (Inamoto et al., 1978).
Molecular Structure Analysis
Structural characterization of Bromocyclooctane derivatives, such as 1,2,5,6-tetrabromocyclooctane (TBCO), reveals its existence in two diastereomers, α-TBCO and β-TBCO, distinguished by their stereochemistry and elucidated through techniques like NMR spectroscopy and X-ray structure determinations (Riddell et al., 2009).
Chemical Reactions and Properties
Bromocyclooctane undergoes various chemical reactions, including allylic bromination, which leads to derivatives with interesting properties. For instance, the synthesis of 9-oxabicyclo[3.3.1]nona-2, 6-diene and its subsequent reaction with N-bromosuccinimide showcases the compound's reactivity towards bromination and the formation of dibromo and tribromo derivatives (Bassioni et al., 2005).
Physical Properties Analysis
The physical properties of Bromocyclooctane derivatives, such as thermal stabilities, are crucial for their application as flame retardants in textiles, paints, and plastics. TBCO's thermal lability and the ease of interconversion between its isomers highlight the significance of understanding these properties for industrial applications (Riddell et al., 2009).
Chemical Properties Analysis
The chemical properties of Bromocyclooctane, including its reactivity towards various chemical reactions, enable the synthesis of complex molecules. For example, catalytic asymmetric bromocyclization of polyenes using a chiral catalyst and bromine source illustrates the compound's utility in synthesizing natural product scaffolds with high yields and selectivity (Samanta & Yamamoto, 2017).
科学的研究の応用
抗菌および抗腫瘍特性
ブロモシクロオクタンは、抗菌および抗腫瘍特性を持つ臭素化された環状化合物です . これは、細菌感染症や癌に対する新しい薬物や治療法の開発に利用できることを意味します。
有機合成における試薬
ブロモシクロオクタンは、有機合成における試薬として役立ちます . アミノ酸、ペプチド、タンパク質などのさまざまな分子と共有結合を形成する能力は、新しい有機化合物の生成において貴重なツールとなります。
燃料添加剤
ブロモシクロオクタンは、燃料添加剤として使用できます . その化学的性質は、燃料の性能を向上させ、エネルギー効率を向上させ、排出量を削減する可能性があります。
合成の出発物質
ブロモシクロオクタンは、他の化合物の合成のための出発物質です . その構造と反応性により、幅広い化学物質の生成における有用な構成要素となっています。
分子分光学における研究
ブロモシクロオクタンのユニークな分子特性は、分子分光学の分野における関心の対象となっています . 研究者は、それを用いて、分子の挙動と相互作用のさまざまな側面を調査できます。
理論的研究
ブロモシクロオクタンとそのハロゲン化およびヘテロ原子ドーピングバリアントの電子および分子特性に関する理論的研究は、これらのタイプの化合物の挙動に関する貴重な洞察を提供します .
特性
IUPAC Name |
bromocyclooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLBMQLKLKHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165916 | |
| Record name | Bromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1556-09-8 | |
| Record name | Bromocyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1556-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromocyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromocyclooctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HKX4AU2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of Cyclooctyl bromide in an isotope exchange reaction compare to other cyclic alkyl bromides?
A1: Research has shown that the reactivity of Cyclooctyl bromide in a bimolecular homogeneous isotope exchange reaction with bromide ions in Dimethyl sulfoxide varies depending on the ring size of the cyclic alkyl bromide. At 25°C, the rate constant (k2) for Cyclooctyl bromide is significantly lower than that of Cyclopentyl bromide but higher than that of Cyclohexyl bromide. [] This difference in reactivity is attributed to factors such as ring strain and conformational flexibility impacting the transition state of the reaction. []
Q2: What is the activation enthalpy (ΔH≠) for the isotope exchange reaction of Cyclooctyl bromide with bromide ions in Dimethyl sulfoxide?
A2: The activation enthalpy (ΔH≠) for the isotope exchange reaction of Cyclooctyl bromide with bromide ions in Dimethyl sulfoxide is 23.2 kcal/mol. [] This value provides insight into the energy barrier that needs to be overcome for the reaction to proceed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









